
Kahweol
Overview
Description
Kahweol is a diterpenoid molecule found in the beans of Coffea arabica. It is structurally related to cafestol and is known for its various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties . The name “this compound” is derived from the Arabic word “qahwa,” meaning coffee .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kahweol can be extracted from coffee beans using various methods. One common method involves saponification, where coffee samples are combined with an aqueous potassium hydroxide solution and incubated under magnetic stirring in a water bath . The unsaponifiable fraction is then extracted with diethyl ether or tert-butyl methyl ether .
Industrial Production Methods: In industrial settings, this compound is typically extracted from coffee brews. The content of this compound in coffee brews depends on the coffee bean species, roasting processes, and brewing methods. Filtered, espresso, and instant coffee brews have been studied for their diterpene contents, with espresso coffee showing the highest levels of this compound .
Chemical Reactions Analysis
Types of Reactions: Kahweol undergoes various chemical reactions, including oxidation, reduction, and substitution. It has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and partly inhibit the phosphorylation of protein kinase B (Akt) stimulated by receptor activator of nuclear factor kappa-B ligand (RANKL) .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include potassium hydroxide for saponification and diethyl ether for extraction . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels.
Major Products: The major products formed from the reactions involving this compound include various diterpene derivatives. These derivatives have been studied for their biological activities, including anti-inflammatory and anti-cancer properties .
Scientific Research Applications
Anti-Inflammatory Properties
Kahweol exhibits significant anti-inflammatory effects, making it a subject of interest in various therapeutic contexts:
- Mechanism of Action : this compound inhibits pro-inflammatory cytokines and chemokines in human keratinocytes stimulated by tumor necrosis factor-alpha and interferon-gamma. This inhibition occurs through modulation of signaling pathways, including mitogen-activated protein kinase and nuclear factor kappa-light-chain-enhancer of activated B cells .
- Case Study : In a study involving HaCaT human keratinocytes, this compound reduced the production of inflammatory mediators, suggesting its potential as an anti-inflammatory agent in skin conditions .
Anti-Angiogenic Effects
This compound has been identified as an anti-angiogenic compound, which could be beneficial in cancer therapy:
- Research Findings : A study demonstrated that this compound inhibits angiogenesis through several mechanisms, including the downregulation of matrix metalloproteinase-2 and urokinase-type plasminogen activator . This effect was observed in both in vivo and ex vivo models.
- Implications for Cancer : The anti-angiogenic properties of this compound contribute to its potential use in antitumor therapies. Epidemiological studies have linked coffee consumption to a reduced risk of certain cancers, supporting the hypothesis that this compound may play a role in this protective effect .
Metabolic Effects
This compound's impact on metabolic processes has garnered attention for its implications in obesity and diabetes management:
- Adipogenesis Inhibition : Research indicates that this compound inhibits adipocyte differentiation and lipid accumulation by activating AMP-activated protein kinase (AMPK), a key regulator of glucose metabolism . This suggests that this compound may help manage obesity-related conditions.
- Glucose Uptake Enhancement : In animal studies, this compound has been shown to increase glucose uptake, indicating its potential as a therapeutic agent for type 2 diabetes .
Antitumoral Activity
The compound's potential in cancer treatment is further supported by various studies:
- Mechanisms of Action : this compound induces apoptosis in cancer cells by inhibiting cyclin D1 degradation and STAT3 phosphorylation, which are critical pathways in tumor progression .
- Case Study : In human lung adenocarcinoma A549 cells, this compound treatment led to significant apoptosis, reinforcing its role as a potential anticancer agent .
Skin Health Applications
This compound's moisturizing properties have also been explored:
Mechanism of Action
Kahweol is structurally related to cafestol, another diterpenoid found in coffee beans. Both compounds exhibit similar biological activities, such as anti-inflammatory and anti-cancer properties . this compound has a unique conjugated double bond on the furan ring, which may contribute to its distinct effects . Other similar compounds include 16-O-methylcafestol, which is found in the robusta coffee variety .
Comparison with Similar Compounds
- Cafestol
- 16-O-methylcafestol
Kahweol’s unique structure and diverse biological activities make it a compound of significant interest in various fields of scientific research.
Biological Activity
Kahweol, a natural diterpene found in unfiltered coffee, has garnered attention for its diverse biological activities, particularly its anti-inflammatory and anti-angiogenic properties. This article presents a comprehensive overview of the biological effects of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 354.31 g/mol. Its structure includes a conjugated double bond in the furan ring, which is believed to enhance its biological activity compared to similar compounds like cafestol .
Anti-Angiogenic Properties
This compound has been extensively studied for its anti-angiogenic effects, which inhibit the formation of new blood vessels. The following table summarizes key findings from various studies:
The mechanisms underlying these effects include the modulation of matrix metalloproteinases (MMPs) and the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory processes .
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by down-regulating pro-inflammatory cytokines and mediators. Notable findings include:
- COX-2 Inhibition : this compound significantly inhibits COX-2 expression in human umbilical vein endothelial cells (HUVECs), with a notable effect observed at low doses (0.5 µM) .
- Monocyte Chemoattractant Protein-1 (MCP-1) : this compound treatment resulted in decreased MCP-1 secretion, indicating reduced inflammatory signaling .
The following table highlights the impact of this compound on inflammatory markers:
Concentration (µM) | COX-2 Inhibition (%) | MCP-1 Secretion (femtograms/cell) |
---|---|---|
0.5 | Significant reduction | Reduced secretion observed |
25 | 50% reduction | Further decrease noted |
75 | Nearly complete | Minimal secretion detected |
Case Studies and Clinical Implications
Research has demonstrated this compound's potential in various disease models:
- Cancer : this compound has shown promise in inducing apoptosis in cancer cell lines, such as U937 leukemia cells, through pathways involving AKT phosphorylation down-regulation .
- Liver Protection : this compound's hepatoprotective effects have been linked to its ability to activate phase II detoxifying enzymes, suggesting a role in preventing liver carcinogenesis .
- Diabetes Management : Preliminary studies indicate that this compound may influence glucose metabolism, potentially offering benefits for diabetic patients .
Q & A
Q. What experimental methodologies are commonly employed to assess kahweol's anti-proliferative effects in cancer research?
Basic Research Question
Standard methodologies include:
- Cell viability assays : CCK-8 or MTS assays to quantify dose-dependent inhibition of proliferation (e.g., 20–50 μM this compound in colorectal and liver cancer cells) .
- Flow cytometry (FACS) : To analyze cell cycle arrest (e.g., G0/G1 phase accumulation in hepatocellular carcinoma (HCC) cells) and apoptosis (sub-G1 population quantification) .
- Western blotting : Detection of apoptosis markers (cleaved caspase-3, PARP) and signaling proteins (pAkt, pSTAT3, pERK) .
- RT-PCR and promoter assays : For transcriptional regulation studies (e.g., ATF3 upregulation in colorectal cancer) .
Q. How do researchers address contradictory findings regarding this compound's modulation of MAPK signaling pathways in different cell types?
Advanced Research Question
Contradictions arise in ERK/JNK activation:
- Pro-apoptotic activation : In HCC, this compound increases phosphorylation of ERK/JNK, driving apoptosis .
- Anti-fibrotic suppression : In hepatocytes, this compound reduces phospho-ERK/JNK to mitigate TGF-β-induced liver fibrosis .
Resolution strategies : - Cell-type-specific pathway profiling (e.g., comparing hepatocytes vs. hepatic stellate cells (HSCs)) .
- Use of pathway inhibitors (e.g., ERK/JNK inhibitors) to isolate this compound's mechanistic contributions .
Q. What strategies are recommended for validating this compound's specificity in targeting transcription factors like Sp1 or Nrf2?
Advanced Research Question
- siRNA knockdown : Silencing Sp1 or Nrf2 to confirm their necessity in this compound-mediated apoptosis or antioxidant responses .
- Overexpression constructs : Testing if forced expression of Sp1/Nrf2 reverses this compound's effects .
- Promoter luciferase assays : Mapping this compound-responsive regions (e.g., CREB-binding sites in the ATF3 promoter) .
- Nuclear-cytoplasmic fractionation : To track Nrf2 translocation (e.g., this compound-induced nuclear accumulation in hepatocytes) .
Q. How is the dose-dependent efficacy of this compound established across in vitro and in vivo models?
Basic Research Question
- In vitro : Dose-response curves (typically 10–100 μM) in cancer cell lines, with IC50 calculation .
- In vivo : Xenograft models (e.g., prostate cancer in mice) using 2–10 mg/kg this compound, often combined with cafestol for synergistic effects .
- Pharmacokinetic validation : Monitoring serum concentrations and tissue bioavailability via HPLC or mass spectrometry .
Q. What mechanistic approaches differentiate this compound's pro-apoptotic effects from its cell cycle arrest functions?
Advanced Research Question
- Apoptosis markers : Cleaved caspase-3 and PARP via western blot .
- Cell cycle analysis : FACS quantification of sub-G1 (apoptosis) vs. G0/G1 (arrest) populations .
- Dual-pathway inhibition : Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) to isolate cell cycle effects .
Q. How do researchers control for this compound's potential off-target effects in bitter taste receptor studies?
Advanced Research Question
- Competitive binding assays : Testing this compound's interaction with TAS2R43 against other bitter compounds (e.g., mozambioside) .
- Receptor inhibition : Using TAS2R43 antagonists to confirm this compound's modulatory role .
- Dose-response profiling : Differentiating this compound's receptor activation thresholds (e.g., 30x lower potency than caffeine) .
Q. What pharmacokinetic parameters are critical when designing in vivo studies on this compound's anti-fibrotic activity?
Advanced Research Question
- Administration timing : Pre-treatment with this compound (e.g., 5 min before PGE2 injection) to align with peak action windows .
- Bioavailability optimization : Use of lipid-based carriers to enhance solubility .
- Tissue-specific delivery : Targeting liver fibrosis via intraperitoneal injection to maximize hepatic exposure .
Q. How do epidemiological findings on coffee consumption inform experimental research on this compound's anticancer potential?
Basic Research Question
- Correlation vs. causation : Epidemiological data suggest reduced cancer risk with coffee intake but require mechanistic validation .
- Compound isolation : Testing purified this compound (vs. whole coffee extracts) in controlled models to exclude confounding factors (e.g., caffeine) .
Q. What experimental models are used to resolve discrepancies in this compound's impact on autophagy-related proteins like Keap1?
Advanced Research Question
- Autophagy-deficient mice : Comparing Keap1 degradation in ATG7f/fAlb-Cre+ vs. wild-type hepatocytes .
- Proteasome/lysosome inhibitors : MG132 (proteasome) vs. chloroquine (lysosome) to identify degradation pathways .
Q. How is this compound's multi-targeted anti-angiogenic activity validated in preclinical models?
Advanced Research Question
- In vitro angiogenesis assays : Endothelial tube formation assays with this compound (10–40 μM) .
- In vivo models : Matrigel plug assays to quantify VEGF and MMP-2 inhibition .
- Multi-omics integration : Transcriptomic profiling of HUVECs to map this compound's effects on ECM remodeling genes .
Properties
IUPAC Name |
(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKMKNDURXDJAD-HWUKTEKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50988667 | |
Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6894-43-5 | |
Record name | Kahweol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6894-43-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Kahweol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KAHWEOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.